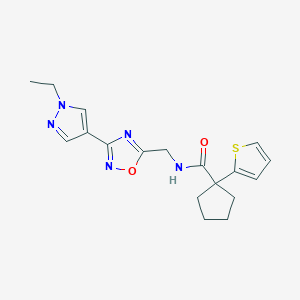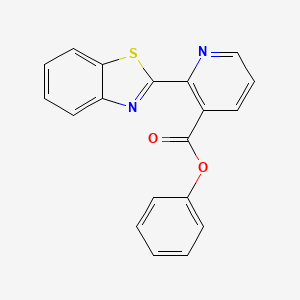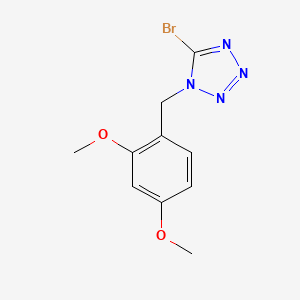
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperazine derivative that exhibits a unique combination of properties, making it a promising candidate for a variety of research applications.
作用機序
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, this compound increases the concentration of dopamine in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine receptor activation. These effects make this compound a valuable tool for studying the mechanisms of action of various drugs and compounds.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one in lab experiments is its high affinity for a number of receptors and transporters, which makes it a valuable tool for studying their function. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one. One area of research involves the use of this compound as a tool for studying the mechanisms of action of various drugs and compounds. Another area of research involves the development of new derivatives of this compound with enhanced properties for use in scientific research. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one involves a multi-step process that begins with the reaction of 2-bromo-4-methoxypyridine with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
科学的研究の応用
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various drugs and compounds. This compound has been shown to have a high affinity for a number of receptors and transporters, making it a valuable tool for studying their function.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14(26-16-6-4-3-5-7-16)19(24)21-10-11-22(18(23)13-21)15-8-9-20-17(12-15)25-2/h3-9,12,14H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXHPRQUALWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)







![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)

![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)

